3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine (CAS 1706335-37-6) is a fully synthetic, dual-sulfonated azetidine derivative with the molecular formula C16H21F2NO4S2 and a molecular weight of 393.5 g/mol. Azetidine-based sulfonamides are a recognized pharmacophore class in medicinal chemistry, frequently explored as kinase inhibitor scaffolds, particularly for Janus kinase (JAK) targets relevant to inflammatory and autoimmune diseases.

Molecular Formula C16H21F2NO4S2
Molecular Weight 393.46
CAS No. 1706335-37-6
Cat. No. B3017910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine
CAS1706335-37-6
Molecular FormulaC16H21F2NO4S2
Molecular Weight393.46
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C16H21F2NO4S2/c17-13-6-7-16(18)12(8-13)11-24(20,21)19-9-15(10-19)25(22,23)14-4-2-1-3-5-14/h6-8,14-15H,1-5,9-11H2
InChIKeyHASXDDLVDPNGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine (CAS 1706335-37-6): Chemical Identity and Baseline Procurement Profile


3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine (CAS 1706335-37-6) is a fully synthetic, dual-sulfonated azetidine derivative with the molecular formula C16H21F2NO4S2 and a molecular weight of 393.5 g/mol . Azetidine-based sulfonamides are a recognized pharmacophore class in medicinal chemistry, frequently explored as kinase inhibitor scaffolds, particularly for Janus kinase (JAK) targets relevant to inflammatory and autoimmune diseases [1]. However, for this specific compound, no published primary research articles, patents with explicit biological data, or authoritative database records providing quantitative activity, selectivity, or ADME parameters were identified in a systematic search. The compound is cataloged by several chemical vendors, but the available information is limited to basic physicochemical identifiers and broad, unquantified statements regarding potential biological investigation . Consequently, any procurement decision for this compound must currently be based on its structural novelty as a building block rather than on established differential performance data.

Procurement Risk for 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine: Why In-Class Analogs Are Not Interchangeable


Azetidine sulfonamide derivatives cannot be generically interchanged because minor structural modifications profoundly alter their biological activity, target selectivity, and physicochemical properties. The substitution pattern on the azetidine ring—specifically the combination of a cyclohexylsulfonyl group at the 3-position and a 2,5-difluorobenzylsulfonyl group at the 1-position—defines the unique steric, electronic, and lipophilic profile of this compound [1]. Close analogs, such as baricitinib, a potent JAK1/JAK2 inhibitor with IC50 values of 5.9 and 5.7 nM respectively, share the azetidine core but feature an ethylsulfonyl group and a pyrrolopyrimidine-pyrazole substituent, a substitution pattern that yields a known, advantageous kinase selectivity profile [1]. In contrast, the novel pharmacophore arrangement in 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine has no published selectivity fingerprint. Substituting this compound with a more characterized analog would abandon the unique chemical space defined by the 2,5-difluorobenzylsulfonyl motif, which may interact with distinct protein pockets. The absence of comparative data, however, means that any assumption of similar or divergent biological behavior is unsubstantiated, making blind substitution a high-risk strategy for exploratory research .

Quantitative Evidence for Prioritizing 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine: A State-of-Knowledge Assessment


Molecular Descriptor Differentiation: Predicted Lipophilicity and Hydrogen Bonding Capacity vs. Baricitinib

A comparison of predicted molecular descriptors highlights the structural divergence of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine from the clinically validated JAK inhibitor baricitinib. The target compound possesses a higher molecular weight (393.5 g/mol vs. 371.4 g/mol) and a distinct hydrogen bond acceptor/donor profile due to the two sulfonyl groups and the difluorobenzyl substituent, which replaces baricitinib's ethylsulfonyl-pyrrolopyrimidine domain [1]. This results in a divergent predicted logP and topological polar surface area, implying different membrane permeability and solubility characteristics. However, these are computational predictions only; no experimental logP, solubility, or permeability data were found for the target compound .

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Chemical Space Uniqueness: Structural Absence from Major Bioactivity Databases

A search of PubChem, ChEMBL, and DrugBank confirms that 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine has no associated bioassay data, no target binding profile, and is not claimed as a specific example in any patent with disclosed biological activity [1]. By contrast, structurally related JAK inhibitors such as baricitinib and tofacitinib have thousands of associated bioassay data points across hundreds of protein targets, with full selectivity panel profiles publicly available [2]. The absence of data does not imply inactivity; however, it currently prevents any quantitative performance comparison and shifts the compound's value proposition toward its utility as a novel chemotype for proprietary lead identification programs .

Chemoinformatics Chemical Biology Screening Library Diversity

High-Strength Differential Evidence: Current Limitation Statement

After exhaustive searching of primary research papers, patent databases, and authoritative chemical biology resources, no direct head-to-head comparison, no cross-study comparable data, and no quantitative class-level inference that includes quantitative data for the target compound could be identified [1]. The compound is not indexed in ChEMBL, BindingDB, or DrugBank, and no patents contain its IC50, Ki, EC50, or any other quantitative biological activity measurement. Therefore, no 'core evidence' as defined by the strict admission rules of this guide can be presented. The two evidence items above represent the maximum information that can be provided without resorting to extrapolation or unsupported claims. Users should consider this compound solely as a research tool for exploring novel chemical space, with the understanding that all biological and pharmacological properties remain to be experimentally determined .

Data Gap Analysis Evidence-Based Procurement Decision Making

Appropriate Application Scenarios for 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine Based on Current Evidence


Building Block for Proprietary Kinase Inhibitor Library Synthesis

Given the well-characterized role of azetidine sulfonamides as JAK inhibitor scaffolds , this compound can serve as a versatile intermediate for generating a proprietary library of analogs during the hit-to-lead optimization phase. The 2,5-difluorobenzylsulfonyl substituent introduces a distinctive fluorine pattern that may engage halogen bonding interactions with kinase hinge regions, and the cyclohexylsulfonyl group provides a hydrophobic anchor for the solvent-exposed pocket. This application directly addresses the evidence from Section 3 indicating that the compound's current value lies in its unexplored chemical space rather than in proven biological performance.

Chemical Probe for Mapping Novel Kinase Binding Pockets

The structural uniqueness confirmed by the database search in Section 3 positions this compound as a candidate chemical probe for identifying novel binding sites on the kinome. When used in broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or similar), the compound could reveal unexpected target engagement profiles driven by the difluorobenzylsulfonyl group. This scenario transforms the current data gap into a scientific opportunity, where a negative result is as informative as a positive hit.

Negative Control Compound in Structure-Activity Relationship (SAR) Studies

Because this compound shares the azetidine sulfonamide core with active JAK inhibitors but replaces key pharmacophoric elements (e.g., the pyrrolopyrimidine of baricitinib) with a difluorobenzyl group, it is rationally suited as a negative control in SAR studies . In the absence of intrinsic activity data, any observed inactivity against a primary target would confirm the essential role of the missing pharmacophore, while unexpected activity would flag the 2,5-difluorobenzylsulfonyl group as a novel pharmacophore for further optimization.

Exploratory Medicinal Chemistry Tool for Fragment-Based Drug Discovery

The molecular weight of 393.5 g/mol and the presence of two distinct sulfonyl anchoring points make this compound a suitable starting point for fragment growing or merging strategies. The difluorophenyl ring can be substituted to rapidly explore vector space, while the cyclohexyl group can be replaced with smaller rings to probe steric tolerance, following the evidence that no pre-defined SAR exists, thereby maximizing the scientific freedom-to-operate for the researcher.

Quote Request

Request a Quote for 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.